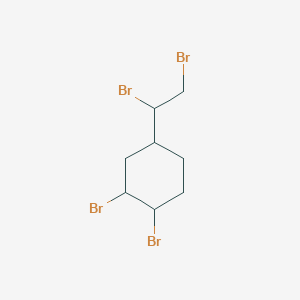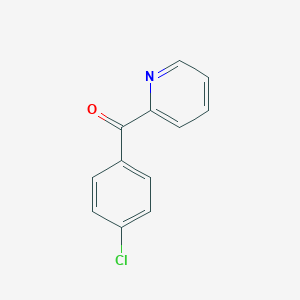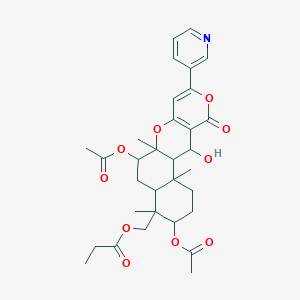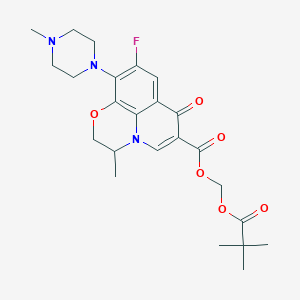
Opome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Opome is a chemical compound that is gaining popularity in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of Opome is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. Opome has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular function and behavior.
Biochemical And Physiological Effects
Opome has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to induce apoptosis (programmed cell death) in cancer cells. Opome has also been shown to have neuroprotective effects, as well as to improve cognitive function and memory.
Advantages And Limitations For Lab Experiments
Opome has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily modified for use in various applications. However, there are also limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are many potential future directions for research on Opome, including its use in drug delivery systems, as well as in the development of new materials for use in electronics and energy storage. Additionally, further research is needed to fully understand the mechanism of action of Opome, as well as its potential applications in various fields.
In conclusion, Opome is a promising chemical compound that has potential applications in various fields. Its unique properties and potential for use in drug delivery systems and the development of new materials make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
Opome is synthesized through a series of chemical reactions that involve the conversion of a precursor molecule into the final product. The synthesis method is complex and requires specialized equipment and expertise.
Scientific Research Applications
Opome has been studied extensively in scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. Opome has also been studied for its potential use in drug delivery systems, as well as in the development of new materials for use in electronics and energy storage.
properties
CAS RN |
150871-00-4 |
|---|---|
Product Name |
Opome |
Molecular Formula |
C24H30FN3O6 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C24H30FN3O6/c1-14-12-32-21-18-15(10-17(25)19(21)27-8-6-26(5)7-9-27)20(29)16(11-28(14)18)22(30)33-13-34-23(31)24(2,3)4/h10-11,14H,6-9,12-13H2,1-5H3 |
InChI Key |
CCFRFJQUCAZPTP-UHFFFAOYSA-N |
SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OCOC(=O)C(C)(C)C |
synonyms |
ofloxacin pivaloyloxymethyl ester OPOME |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



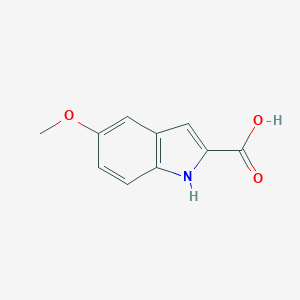
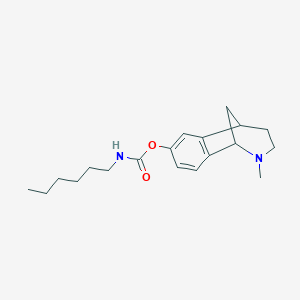
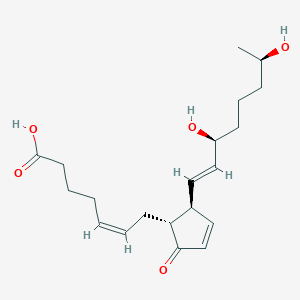
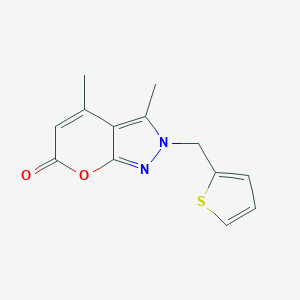
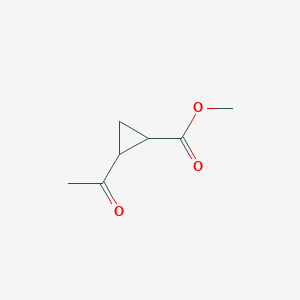
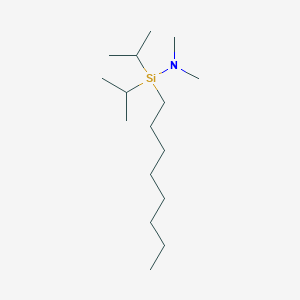
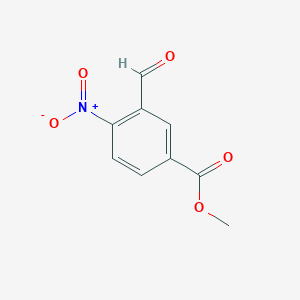
![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
